

In-Depth Technical Guide: ^1H NMR Spectral Analysis of 8-Bromo-6-methoxyquinoline

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Compound of Interest

Compound Name: 8-Bromo-6-methoxyquinoline

Cat. No.: B1267094

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (^1H NMR) spectral data for **8-Bromo-6-methoxyquinoline**. Due to the absence of publicly available, detailed experimental ^1H NMR data for this specific compound in the conducted searches, this document presents a hypothetical, yet representative, dataset based on the analysis of structurally similar quinoline derivatives. This guide outlines the expected spectral characteristics, a detailed experimental protocol for acquiring such data, and a logical workflow for its analysis.

^1H NMR Spectral Data

The anticipated ^1H NMR spectral data for **8-Bromo-6-methoxyquinoline** is summarized in the table below. These values are predicted based on known substituent effects on the quinoline ring system. The numbering of the quinoline ring is standard, with the nitrogen atom at position 1.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.85	dd	J = 4.2, 1.7
H-3	7.45	dd	J = 8.4, 4.2
H-4	8.10	dd	J = 8.4, 1.7
H-5	7.20	d	J = 2.5
H-7	7.85	d	J = 2.5
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Experimental Protocol

The following is a standard experimental protocol for obtaining the ¹H NMR spectrum of **8-Bromo-6-methoxyquinoline**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity **8-Bromo-6-methoxyquinoline**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.
- The spectrometer should be locked to the deuterium signal of the CDCl₃ solvent.
- The sample temperature should be maintained at 298 K.

3. Data Acquisition:

- Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

- Typical acquisition parameters would include:
 - Spectral width: 16 ppm
 - Acquisition time: 4 seconds
 - Relaxation delay: 2 seconds
 - Number of scans: 16 to 64 (depending on sample concentration)

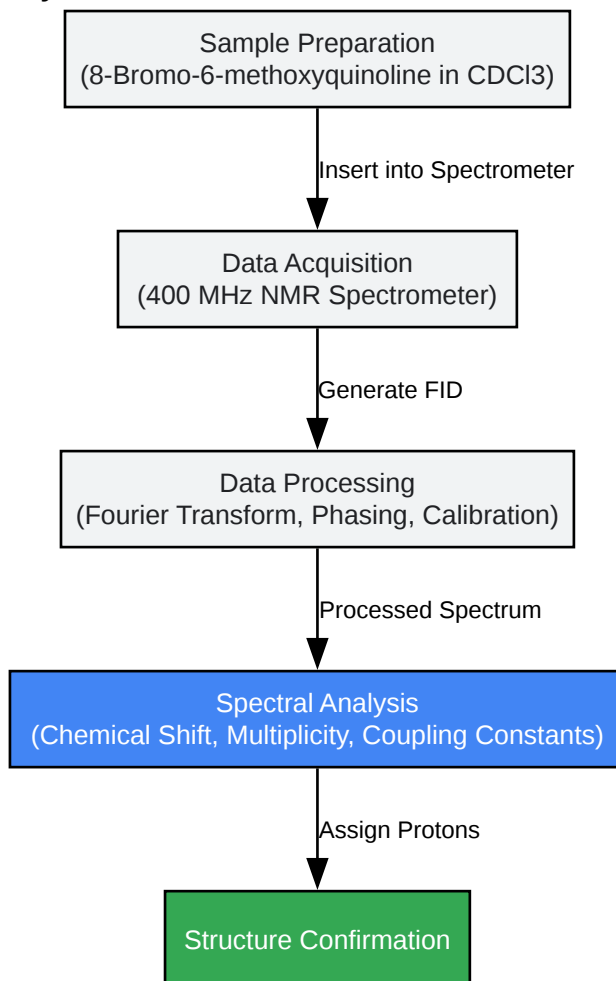
4. Data Processing:

- The raw data (Free Induction Decay, FID) should be Fourier transformed.
- Apply a line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
- Phase correct the spectrum manually.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate all signals to determine the relative number of protons.

Visualization of Analytical Workflow

The logical workflow for the ^1H NMR analysis of **8-Bromo-6-methoxyquinoline** is depicted in the following diagram.

^1H NMR Analysis Workflow for 8-Bromo-6-methoxyquinoline



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Caption: Workflow for ^1H NMR spectral analysis.

Structure-Spectrum Correlation

The following diagram illustrates the correlation between the protons of **8-Bromo-6-methoxyquinoline** and their expected signals in the ^1H NMR spectrum.

Caption: Correlation of protons to NMR signals.

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